N-(4-Amino-2-methylphenyl)cyclohexanecarboxamide
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Overview
Description
N-(4-Amino-2-methylphenyl)cyclohexanecarboxamide is a versatile chemical compound with a unique structure that makes it valuable in various scientific fields. Its molecular formula is C14H20N2O, and it has a molecular weight of 232.32 g/mol . This compound is utilized in drug synthesis, polymer chemistry, and material science, making it an invaluable material for innovation and discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Amino-2-methylphenyl)cyclohexanecarboxamide typically involves the reaction of 4-amino-2-methylbenzoic acid with cyclohexanecarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes precise control of reaction conditions such as temperature, pressure, and pH to ensure consistent product quality. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-Amino-2-methylphenyl)cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Amine derivatives.
Substitution: Substituted amides or other derivatives.
Scientific Research Applications
N-(4-Amino-2-methylphenyl)cyclohexanecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme inhibitors and receptor binding assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-(4-Amino-2-methylphenyl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzyme active sites or receptor proteins, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(2-Amino-4-methylphenyl)cyclohexanecarboxamide: Similar structure but different positional isomerism.
N-(4-Amino-2-methylphenyl)benzamide: Similar functional groups but different core structure.
N-(4-Amino-2-methylphenyl)acetic acid: Similar functional groups but different core structure.
Uniqueness
N-(4-Amino-2-methylphenyl)cyclohexanecarboxamide is unique due to its specific combination of functional groups and cyclohexane core, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability .
Properties
IUPAC Name |
N-(4-amino-2-methylphenyl)cyclohexanecarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-10-9-12(15)7-8-13(10)16-14(17)11-5-3-2-4-6-11/h7-9,11H,2-6,15H2,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAEVBTRUASSSGN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)NC(=O)C2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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